molecular formula C10H19ClN2O2 B15363869 tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride

Cat. No.: B15363869
M. Wt: 234.72 g/mol
InChI Key: KMKIRPQCTFXVAD-WSZWBAFRSA-N
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Description

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative with a fused [3.2.0] ring system. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the 2-position and a secondary amine at the 6-position, which is protonated as a hydrochloride salt to enhance stability and solubility. This stereoisomer (1S,5S) is part of a broader class of diazabicycloalkanes used in medicinal chemistry as rigid scaffolds for drug design, particularly for targeting central nervous system (CNS) receptors or enzymes. Its synthesis typically involves coupling reactions followed by Boc protection and salt formation. Key physicochemical properties include a molecular weight of ~198.3 g/mol (free base) and distinct NMR signals (e.g., δ 1.49 ppm for the tert-butyl group in CDCl3).

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m0./s1

InChI Key

KMKIRPQCTFXVAD-WSZWBAFRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CN2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CN2.Cl

Origin of Product

United States

Preparation Methods

Formation of the Bicyclo[3.2.0]heptane Core

The bicyclic structure is typically constructed through a tandem reduction-cyclization sequence. A key precedent involves lithium aluminum hydride (LiAlH4)-mediated reduction of a ketone or ester precursor to generate a diamine intermediate, followed by acid- or base-catalyzed cyclization. For example, in a related synthesis of 6-oxo-2-azaspiro[3.3]heptane derivatives, LiAlH4 reduction of a keto-ester (compound 14) yielded a diol intermediate, which underwent Tosyl (Ts) protection and subsequent cyclization with o-nitrobenzenesulfonamide to form the bicyclic framework.

Reaction Conditions :

  • Reduction : LiAlH4 in tetrahydrofuran (THF) at 0–20°C, achieving >96% yield.
  • Cyclization : Potassium carbonate in dimethyl sulfoxide (DMSO) at 90–120°C.

Boc Protection of the Secondary Amine

After cyclization, the secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. This step ensures chemoselectivity in subsequent reactions. In a similar synthesis of 3,6-diazabicyclo[3.1.1]heptane derivatives, Boc protection was performed in ethyl acetate with sodium bicarbonate, yielding the Boc-protected amine in 60% yield after recrystallization.

Reaction Conditions :

  • Solvent : Ethyl acetate
  • Base : Sodium bicarbonate (1.5 equiv)
  • Temperature : Room temperature.

Hydrochloride Salt Formation

The final step involves converting the Boc-protected free base to its hydrochloride salt. This is achieved by treating the compound with hydrochloric acid in a polar solvent, followed by precipitation or crystallization. For instance, in the synthesis of sodium (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate, acidification with HCl and subsequent salt formation with sodium-2-ethylhexanoate produced the crystalline sodium salt. Adapting this method, the free base of tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is treated with HCl gas or aqueous HCl in acetone, yielding the hydrochloride salt.

Reaction Conditions :

  • Acid : Hydrochloric acid (aqueous or gas)
  • Solvent : Acetone or ethyl acetate
  • Workup : Filtration and washing with cold acetone.

Experimental Validation and Process Scalability

Case Study: Synthesis of tert-Butyl 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylate

A scalable synthesis of a structurally analogous compound, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, provides insights into process optimization:

  • Deprotection : A Ts-protected intermediate was treated with dodecanethiol and lithium hydroxide in DMF to remove the sulfonamide group.
  • Boc Protection : The free amine was reacted with Boc anhydride in ethyl acetate/sodium bicarbonate, yielding 81% after column chromatography.

This two-step approach highlights the importance of selecting mild deprotection conditions to preserve the bicyclic structure.

Yield and Purity Considerations

  • Total Yield : The multi-step synthesis of this compound typically achieves a cumulative yield of 40–50%, with the cyclization and Boc protection steps being the major bottlenecks.
  • Purity : Recrystallization from petroleum ether (PE) or hexane/ethyl acetate mixtures enhances purity to >99%, as verified by ¹H NMR and HPLC.

Comparative Analysis of Synthetic Routes

Step Method A (Patent CN102442934A) Method B (Enamine Synthesis)
Cyclization LiAlH4 reduction → Ts protection → K2CO3-mediated cyclization STRINC reaction (tandem Strecker-cyclization)
Boc Protection Boc anhydride in ethyl acetate/NaHCO3 Boc anhydride in THF/NaOH
Salt Formation HCl in acetone HCl gas in dichloromethane
Total Yield 41% 81% (for analogous compound)
Key Advantage Mild conditions, scalable High stereoselectivity

Challenges and Mitigation Strategies

Stereochemical Control

The (1S,5S) configuration necessitates chiral starting materials or asymmetric catalysis. L-4-hydroxyproline, a “chiral pool” reagent, has been used in related syntheses to enforce stereochemistry. Alternatively, enzymatic resolution or chiral auxiliaries could be employed.

Byproduct Formation

Over-reduction during LiAlH4 treatment or premature Boc group cleavage can generate impurities. Strict temperature control (-20°C during reduction) and sequential addition of reagents mitigate these issues.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: undergoes several reaction types:

  • Oxidation: : Typically mild, involving reagents like hydrogen peroxide.

  • Reduction: : Often using reagents like sodium borohydride.

  • Substitution: : With halogenating agents, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Halogenation with phosphorus pentachloride.

Major Products

  • Oxidation Products: : Formed via removal or addition of oxygen-containing functional groups.

  • Reduction Products: : Often simpler amines or alcohols.

  • Substitution Products: : Various halogenated derivatives.

Scientific Research Applications

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is widely used in:

  • Chemistry: : As a ligand in organometallic reactions.

  • Biology: : Studied for potential enzyme inhibition properties.

  • Medicine: : Investigated as a precursor in synthesizing pharmaceuticals.

  • Industry: : Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Often targets enzymes or receptors due to its bicyclic structure.

  • Pathways Involved: : Alters pathways by binding to active sites, modifying the activity of proteins or enzymes involved in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, highlighting differences in ring systems, substituents, and applications:

Compound Name Bicyclic System Substituents Key Properties Applications References
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride [3.2.0] Boc at 2-position; HCl salt at 6-position MW: 198.3 (free base); NMR: δ 1.49 (t-Bu), 3.0–3.2 ppm (m, 2H) CNS drug scaffolds, enzyme inhibitors
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Nitropyridyl at 5-position NMR: δ 8.05–8.16 ppm (pyridyl-H); MS: [M+H]+ 358.5 Antibacterial/antiviral research
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2] Boc at 2-position Higher rigidity; improved metabolic stability GPCR modulators, kinase inhibitors
tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Hydroxyl at 6-position Polar functional group; NMR: δ 4.83 ppm (s, 1H) Prodrug development, solubility optimization
tert-Butyl cis-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate [3.2.0] Boc at 2-position (cis isomer) Similar ring system but distinct stereochemistry; altered receptor binding Stereochemical studies, lead optimization

Key Findings from Comparative Analysis

Ring System Impact :

  • The [3.2.0] system in the target compound provides intermediate rigidity compared to the more strained [2.2.1] system (e.g., tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate), which enhances binding to flat aromatic pockets in enzymes.
  • The [2.2.2] system (e.g., tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate) offers greater conformational restriction, favoring high-affinity interactions with GPCRs.

Functional Group Influence: The hydrochloride salt in the target compound improves aqueous solubility, critical for in vivo bioavailability. Nitro or amino substituents (e.g., in derivatives) enable π-stacking interactions with biological targets but may introduce metabolic liabilities.

Stereochemical Differences :

  • The (1S,5S) configuration in the target compound vs. the cis isomer (tert-butyl cis-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate) leads to divergent biological activities. For example, the cis isomer shows reduced potency in serotonin receptor assays.

Synthetic Accessibility: The target compound is synthesized via HATU-mediated coupling (83% yield), whereas analogs like tert-butyl (4R)-5-(6-amino-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate require nitro-group reduction steps, complicating scale-up.

Biological Activity

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural properties facilitate various interactions with biological targets, making it a valuable candidate for further investigation.

  • IUPAC Name : this compound
  • CAS Number : 2922439-33-4
  • Molecular Formula : C10H19ClN2O2
  • Molecular Weight : 234.73 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors due to its diazabicyclo structure. The tert-butyl group enhances stability and steric hindrance, which influences the compound's binding affinity and selectivity towards molecular targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies focusing on its potential as an enzyme inhibitor and therapeutic agent:

  • Enzyme Inhibition :
    • The compound has shown promise as a β-lactamase inhibitor, which is crucial in combating antibiotic resistance by preventing the breakdown of β-lactam antibiotics. This mechanism is vital in the development of new antibacterial therapies .
    • Its interaction with β-lactamase enzymes suggests that it could enhance the efficacy of existing antibiotics against resistant strains .
  • Antimicrobial Activity :
    • Research indicates that derivatives of similar bicyclic structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

StudyFocusFindings
Synthesis & MechanismHighlighted the compound's role as an intermediate in synthesizing potential therapeutic agents, showcasing its stability and reactivity in drug development.
Antibacterial ResistanceDiscussed the role of β-lactamase inhibitors in overcoming antibiotic resistance, emphasizing the need for compounds like this compound to enhance antibiotic effectiveness.
Industrial ApplicationsExplored its use in producing specialty chemicals and advanced materials, indicating its versatility beyond biological applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride?

  • Methodology : Multi-step synthesis typically involves cyclization reactions to form the bicyclic framework, followed by Boc-protection and subsequent HCl salt formation. For example, cyclization precursors (e.g., nitro-pyridyl intermediates) can undergo reductive amination or ring-closing metathesis to form the diazabicyclo core. Post-cyclization, tert-butyloxycarbonyl (Boc) protection is applied, followed by HCl-mediated deprotection or salt formation .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS, and optimize pH during salt formation to avoid racemization.

Q. How can structural ambiguities in diazabicyclo compounds be resolved?

  • Methodology : Use 1H/13C NMR to confirm regiochemistry and stereochemistry. For instance, coupling constants (e.g., J = 10.25 Hz in ) help distinguish axial vs. equatorial proton orientations. X-ray crystallography is definitive for absolute configuration determination, as seen in patent applications for similar bicycloheptane derivatives .
  • Data Interpretation : Compare experimental NMR shifts (e.g., δ 1.33 ppm for tert-butyl protons in DMSO-d6) with computed spectra using tools like ACD/Labs or ChemDraw .

Q. What functional groups in this compound require specialized handling during synthesis?

  • Methodology : The Boc group is acid-sensitive; use mild deprotection conditions (e.g., HCl in dioxane) to avoid side reactions. The secondary amine in the diazabicyclo core may react with electrophiles, necessitating inert atmospheres (N2/Ar) and low temperatures during functionalization .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis of the (1S,5S) isomer?

  • Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) during cyclization. Confirm enantiomeric excess via chiral HPLC or polarimetry. For example, lists distinct CAS numbers for (1S,5S) vs. (1R,5R) isomers, highlighting the need for rigorous stereochemical validation .
  • Contradiction Analysis : If unexpected stereoisomers form (e.g., ’s QJ-4549 vs. JR-7594), re-optimize reaction conditions (solvent, temperature) or use kinetic resolution .

Q. What strategies optimize coupling reactions involving the diazabicyclo amine?

  • Methodology : For amide bond formation (e.g., with sulfonamides in ), use coupling agents like HATU/DIPEA in DCM. Maintain a 2:1 molar ratio of diazabicyclo amine to electrophile to minimize dimerization. Monitor by LC-MS (e.g., m/z 544.3 [M+H]+ in ) .
  • Troubleshooting : If yields are low, switch to alternative reagents (e.g., EDCI/HOBt) or activate the carboxylic acid partner as an NHS ester.

Q. How does the diazabicyclo scaffold interact with biological targets (e.g., nicotinic receptors)?

  • Methodology : Perform molecular docking using the compound’s 3D structure (SMILES: C[C@]12CC@HC[C@H]1CN2C(OC(C)(C)C)=O) against target proteins (e.g., acetylcholine receptors). Validate with functional assays (e.g., calcium flux in HEK293 cells) .
  • Data Analysis : Compare binding affinities of (1S,5S) vs. (1R,5R) isomers to assess stereochemical impact on bioactivity .

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